Vacquinol-1 dihydrochloride
Description
Significance of Glioblastoma Pathophysiology and Membrane Trafficking in Malignancy
Glioblastoma (GBM) is the most common and malignant primary brain tumor in adults, characterized by a grim prognosis with a median survival of only 12-15 months following diagnosis. telixpharma.com A key feature of GBM and other cancers is the alteration of membrane trafficking, the process by which cells move molecules to and from the cell membrane and between organelles. oup.comnih.gov This includes processes like endocytosis, where the cell takes in substances from the outside. In cancer cells, these trafficking pathways are often hyperactive to meet the increased demand for nutrients required for rapid growth and proliferation. nih.gov This acquired vulnerability in glioblastoma, specifically the heightened membrane trafficking, presents a potential target for therapeutic intervention. oup.comnih.gov
Overview of Vacquinol-1 Dihydrochloride (B599025) as an Investigational Compound
Vacquinol-1, a cationic amphiphilic drug, has shown promise in targeting the altered membrane trafficking in glioblastoma cells. oup.comnih.gov As a quinolone derivative, it has demonstrated the ability to induce rapid cell death specifically in glioblastoma cells, while leaving non-transformed tissues largely unaffected. nih.govnih.gov This selectivity is a crucial aspect of its potential as a therapeutic agent. The mechanism of action of Vacquinol-1 involves the induction of massive vacuolization, a process where large, fluid-filled sacs form within the cytoplasm, ultimately leading to cell death. nih.govsevenponds.com This distinct form of cell death is known as methuosis. nih.govnih.gov
Recent research has delved deeper into the molecular mechanisms of Vacquinol-1. It appears to have a dual function within the endolysosomal compartment of glioblastoma cells. nih.gov Firstly, it activates the v-ATPase in acidic vesicle organelles (AVOs), leading to a significant increase in cellular ATP consumption and causing an energy crisis within the cell. oup.comnih.gov Secondly, Vacquinol-1 interacts with and inhibits calmodulin, a key protein involved in intracellular signaling and membrane fusion. nih.gov This inhibition disrupts lysosome reformation and the clearance of the acidic vesicles, exacerbating the cellular stress and leading to cell death. nih.gov
| Feature | Description |
| Compound Type | Quinolone derivative, Cationic amphiphilic drug |
| Primary Target | Glioblastoma (GBM) cells |
| Mechanism of Action | Induces methuosis (non-apoptotic cell death) through massive vacuolization |
| Cellular Effects | Activates v-ATPase, leading to ATP depletion; Inhibits calmodulin, disrupting lysosome function |
Historical Context of Vacquinol-1 Discovery and Initial Characterization in Oncology Research
The discovery of Vacquinol-1 stemmed from a screening of the NIH diversity set II, a library of small molecules, for compounds that could induce changes in human glioma cell lines. oncotarget.comoncotarget.com Scientists at the Karolinska Institute in Stockholm identified Vacquinol-1 as a substance that caused a dramatic and unique response in glioblastoma cells. sevenponds.comindependent.co.uk Initial studies revealed that Vacquinol-1 triggered a process of "explosive" cell death, where the cancer cells became filled with numerous vacuoles, leading to the rupture of the cell membrane. sevenponds.comindependent.co.uk
Early animal studies involving mice with transplanted human glioblastoma cells showed promising results. sevenponds.comzmescience.com Treatment with Vacquinol-1 led to a significant increase in survival time for the treated mice compared to the control group. sevenponds.comzmescience.com These initial findings, published in the journal Cell, highlighted the potential of this novel compound and its unique mechanism for combating a notoriously difficult-to-treat cancer. sevenponds.comindependent.co.uk The process was termed methuosis, derived from the Greek word "methuo," meaning "to drink to intoxication," reflecting the massive fluid uptake by the cells. nih.gov
Emerging Concepts of Unconventional Cell Death Mechanisms in Cancer Therapy
The limitations of traditional cancer therapies that primarily induce apoptosis (a form of programmed cell death) have spurred interest in alternative, non-apoptotic cell death pathways. frontiersin.orggoogle.com Many cancers develop resistance to apoptosis-inducing drugs, making the exploration of other cell death mechanisms a critical area of research. google.comresearchgate.net
Methuosis is one such unconventional cell death pathway that has gained attention. nih.govnih.gov It is characterized by the hyperstimulation of macropinocytosis, a process of bulk fluid uptake, leading to the formation of large vacuoles derived from macropinosomes. nih.govresearchgate.net This process is distinct from apoptosis and is often triggered by the activation of Ras signaling pathways, which are frequently mutated in cancers like glioblastoma. nih.govnih.gov The discovery that small molecules like Vacquinol-1 can induce methuosis has opened up new therapeutic possibilities for treating tumors that are resistant to conventional therapies. nih.govgoogle.com Other non-apoptotic cell death mechanisms being investigated include necroptosis, pyroptosis, and ferroptosis, each with unique molecular characteristics and potential therapeutic applications. frontiersin.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H23Cl3N2O |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride |
InChI |
InChI=1S/C21H21ClN2O.2ClH/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19;;/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2;2*1H |
InChI Key |
JSUQSKIIFVRRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Origin of Product |
United States |
Elucidation of Molecular and Cellular Mechanisms of Vacquinol 1 Dihydrochloride Action
Induction of Catastrophic Vacuolization (Methuosis) by Vacquinol-1 Dihydrochloride (B599025)
The hallmark of Vacquinol-1's action is the induction of massive cytoplasmic vacuolization, a key feature of methuosis. oup.comnih.govdrugdiscoverytrends.com This process begins with the stimulation of strong plasma membrane ruffling and macropinocytosis, an endocytic process where the cell engulfs large amounts of extracellular fluid. nih.govoup.com The resulting vesicles are then trafficked into the cell, initiating a cascade that culminates in membrane rupture and cell death. nih.govascopost.com This catastrophic vacuolization is not a singular event but rather the result of the formation and accumulation of two distinct types of abnormal vesicles within the endolysosomal pathway. nih.govnih.gov
Formation of Abnormal Endolysosomal Vesicles: Enlarged Vacuoles and Acidic Vesicle Organelles (AVOs)
Treatment with Vacquinol-1 leads to the emergence of two distinct populations of abnormal vesicles: large, phase-lucent enlarged vacuoles and smaller acidic vesicle organelles (AVOs). nih.govnih.gov The enlarged vacuoles are formed when newly formed vesicles, originating from macropinocytosis, fuse with lysosomes. nih.gov Concurrently, Vacquinol-1 induces a significant increase in AVOs, which are intensely acidic compartments. nih.gov Staining and co-localization studies have revealed that these AVOs are associated with late endosome markers, but not early endosome markers, pinpointing their origin within the endocytic pathway. nih.gov
Temporal Dynamics and Distinct Characteristics of Vacuole and AVO Accumulation
The formation and accumulation of these two vesicle types follow different timelines, indicating distinct underlying mechanisms. nih.gov The large, phase-lucent vacuoles appear relatively early after exposure to Vacquinol-1, with their numbers increasing from 3 hours and reaching a saturation point by 18 hours. nih.gov In contrast, the substantial accumulation of AVOs occurs later, primarily between 18 and 24 hours of exposure. nih.gov This temporal separation underscores the dual-pronged nature of Vacquinol-1's assault on the endolysosomal system. nih.gov
| Vesicle Type | Key Characteristics | Onset of Appearance | Peak Accumulation |
| Enlarged Vacuoles | Large, phase-lucent, derived from fusion of macropinosomes and lysosomes. | From 3 hours | Saturated by 18 hours |
| Acidic Vesicle Organelles (AVOs) | Smaller, highly acidic, co-localize with late endosome markers. | Substantial induction after 18 hours | Between 18 and 24 hours |
Disruption of Endolysosomal Homeostasis by Vacquinol-1 Dihydrochloride
Vacquinol-1's cytotoxicity stems from its ability to profoundly disrupt the delicate balance of the endolysosomal system. nih.govnih.gov It achieves this through a dual mechanism that both prevents the recycling of lysosomal components and simultaneously triggers excessive acidification and energy consumption in endosomal compartments. nih.govnih.gov
Impairment of Lysosome Reformation via Direct Calmodulin (CaM) Interaction and Inhibition
The accumulation of large vacuoles is a direct consequence of Vacquinol-1's interference with lysosome reformation. nih.gov This process, which involves the fission of vesicles from mature lysosomes to regenerate new ones, is critically dependent on the calcium-binding protein Calmodulin (CaM). nih.govoup.com Research has demonstrated that Vacquinol-1 directly interacts with and inhibits CaM. nih.govnih.gov This inhibition prevents the necessary membrane fission, causing the newly formed, enlarged endolysosomes to accumulate without being resolved, effectively trapping lysosomal components. nih.gov This depletion of functional lysosomes also impairs the cell's ability to clear the accumulating AVOs, exacerbating the cytotoxic effect. nih.govnih.gov
Activation of v-ATPase in Endosomal Compartments and Resultant Acidification
The formation of AVOs is driven by Vacquinol-1's effect on the vacuolar-type H+-ATPase (v-ATPase), an ATP-dependent proton pump responsible for acidifying the lumen of endosomes and lysosomes. nih.govoup.commdpi.com Vacquinol-1 activates the v-ATPase in endosomal membranes, leading to abnormal and excessive acidification. nih.govnih.gov As a cationic amphiphilic drug, Vacquinol-1 becomes protonated and trapped within these acidic organelles. nih.gov This accumulation creates a vicious cycle: the trapped, protonated Vacquinol-1 further promotes v-ATPase activation, which in turn leads to greater acidification and traps more of the compound. oup.com
Consequences of v-ATPase Activation: Enhanced Cellular ATP Consumption Leading to Energy Crisis
The sustained and abnormal activation of v-ATPase by Vacquinol-1 has dire metabolic consequences for the cell. nih.govoup.com As v-ATPase is an ATP-dependent pump, its hyperactivity leads to a marked and sudden increase in cellular ATP consumption. nih.govnih.govoup.com This rampant energy expenditure rapidly depletes the cell's ATP reserves, precipitating a metabolic catastrophe or energy crisis. nih.govnih.gov Studies have confirmed that ATP depletion occurs prior to cell death and that blocking v-ATPase with specific inhibitors can reverse this depletion and rescue the cells from Vacquinol-1-induced cytotoxicity. oup.com This energy crisis, combined with the physical disruption caused by vacuole accumulation and lysosomal depletion, ultimately leads to the death of the glioblastoma cell. nih.govnih.gov
Exacerbation of Lysosomal Depletion and Failure of Acidic Vesicle Organelle Clearance
Vacquinol-1 induces cytotoxicity in glioblastoma cells through a dual disruption of endolysosomal homeostasis. nih.gov This process involves the formation of two distinct types of abnormal vesicles: enlarged vacuoles and acidic vesicle organelles (AVOs). nih.gov
The formation of enlarged vacuoles is a direct consequence of impaired lysosome reformation. nih.govnih.gov Vacquinol-1 directly interacts with and inhibits calmodulin (CaM), a key protein in the lysosomal membrane fission process. nih.gov This inhibition prevents the recycling of lysosomes from vacuoles, leading to the accumulation of these enlarged structures. nih.gov
Concurrently, Vacquinol-1 stimulates the formation of AVOs. nih.govnih.gov The compound accumulates in endosomal compartments and activates the vacuolar-type H+-ATPase (v-ATPase), which leads to abnormal acidification of these vesicles. nih.govnih.gov The combination of these two effects creates a catastrophic failure in cellular clearance mechanisms. The newly formed AVOs cannot be cleared because the process of lysosomal fusion is disrupted by the CaM inhibition-mediated depletion of functional lysosomes. nih.gov This failure of acidic vesicle organelle clearance exacerbates the cytotoxic effects of Vacquinol-1. nih.govnih.gov
Role of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) Pathway Activation by this compound
The cellular death cascade initiated by Vacquinol-1 is critically dependent on the activation of the Mitogen-Activated Protein Kinase Kinase 4 (MKK4) pathway. scilifelab.seaacrjournals.org This kinase has been identified as an essential signaling component for the induction of the characteristic massive vacuolization that precedes cell death. scilifelab.se
This compound as an MKK4-Specific Activator
While the precise upstream mechanism of MKK4 activation by Vacquinol-1 remains to be fully elucidated, studies have confirmed that the cell death process is MKK4-dependent. aacrjournals.orgoncotarget.com It is understood that MKK4 acts downstream of Ras/Rac-1 activation in the signaling cascade that leads to methuosis, the specific form of cell death induced by Vacquinol-1. oncotarget.com The pathway involving Ras/Rac-1 and MKK4 signaling may represent a specific vulnerability in glioblastoma cells that is exploited by the compound. oncotarget.com
MKK4 as a Critical Signaling Node Required for Vacuolization Induction
A short hairpin RNA (shRNA) screen identified MKK4 as a crucial signaling node required for Vacquinol-1-induced cell death. scilifelab.seaacrjournals.org Its activation is a prerequisite for the massive accumulation of macropinocytic vacuoles that is the hallmark of this compound's effect. scilifelab.se The dependency on MKK4 highlights a specific signaling pathway that is integral to the execution of this non-apoptotic cell death program.
Characterization of Non-Apoptotic Cell Death Modalities Induced by this compound
Vacquinol-1 induces a rapid and distinct form of non-apoptotic cell death, which has been termed methuosis. oncotarget.comnih.gov This cell death modality is characterized by a series of dramatic morphological changes, beginning with cell rounding and membrane ruffling, followed by widespread and uncontrolled macropinocytosis. aacrjournals.org This leads to the massive accumulation of fluid-filled vacuoles within the cytoplasm. aacrjournals.orgdrugdiscoverytrends.com
Modulation by Extracellular ATP and TRPM7 Channel Activity
The cytotoxic activity of Vacquinol-1 can be significantly influenced by factors within the tumor microenvironment, notably extracellular adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net Exogenous ATP has been shown to counteract the cell death induced by Vacquinol-1, an effect that is mediated through the Transient Receptor Potential Cation Channel, Subfamily M, Member 7 (TRPM7). oncotarget.comnih.gov
Counter-Regulatory Effects of Exogenous ATP on this compound-Induced Cell Death
Research has demonstrated that exogenous ATP can inhibit the cell death induced by Vacquinol-1 in glioblastoma cell lines. oncotarget.com This counter-regulatory effect can be observed at concentrations as low as 1 μM. nih.govresearchgate.net The protective effect of ATP is not mediated by the common P2 purinergic receptors, but rather through the activation of the TRPM7 ion channel. oncotarget.comnih.gov The use of carvacrol (B1668589), a TRPM7 inhibitor, was shown to block the ATP-induced recovery, confirming the channel's involvement. nih.govresearchgate.net This finding is particularly relevant given that necrotic areas within glioblastoma tumors are often rich in ATP, which could potentially interfere with the therapeutic efficacy of Vacquinol-1. oncotarget.comnih.gov
Table 1: Effect of Exogenous ATP on Vacquinol-1-Induced Cell Death in Glioblastoma Cell Lines
This table summarizes the quantitative analysis of cell death in two different glioblastoma cell lines, U-87 and #12537-GB, when treated with Vacquinol-1 (Vac) in the presence or absence of 1 mM ATP. Cell death was measured after a specific incubation period.
| Cell Line | Treatment | % Cell Death (Relative to Control) | Significance (Vac vs. Vac+ATP) |
| U-87 | 7 µM Vac | High | p=0.0012 |
| U-87 | 7 µM Vac + 1 mM ATP | Significantly Reduced | p=0.0012 |
| #12537-GB | 7 µM Vac | High | p<0.0001 |
| #12537-GB | 7 µM Vac + 1 mM ATP | Significantly Reduced | p<0.0001 |
Data adapted from studies on glioblastoma cell lines. The results indicate that 1 mM ATP significantly counter-regulates Vacquinol-1-induced cell death. researchgate.net
Table 2: Modulation of Vacquinol-1-Induced Caspase 3/7 Activity by Exogenous ATP
This table shows the effect of exogenous ATP on the activation of effector caspases 3 and 7 in glioblastoma cells treated with Vacquinol-1.
| Treatment Group | Relative Caspase 3/7 Activity | Significance (vs. Vac alone) |
| Control (DMSO) | Baseline | - |
| Vacquinol-1 | Increased | - |
| Vacquinol-1 + ATP | Significantly Reduced | p=0.0004 |
| ATP alone | Increased over Control | - |
Data derived from luminescence-based assays. The results show that exogenous ATP significantly counter-regulates the Vacquinol-1-induced activation of caspase 3/7. researchgate.net
Mechanistic Involvement of TRPM7 Cation Channel in ATP-Mediated Regulation
Vacquinol-1 is a novel quinolone derivative that induces rapid, non-apoptotic cell death in glioblastoma (GBM) cells, a process suggested to be a form of methuosis. researchgate.netnih.govoncotarget.com However, the tumor microenvironment, often rich in extracellular adenosine triphosphate (ATP) due to necrosis, can significantly counteract the cytotoxic effects of Vacquinol-1. researchgate.netoncotarget.com Research has demonstrated that exogenous ATP, at concentrations as low as 1 μM, can inhibit Vacquinol-1-induced cell death in malignant glioma cell lines. researchgate.netnih.gov This counter-regulatory effect is mechanistically linked to the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) cation channel. researchgate.netnih.govoncotarget.com
TRPM7 is a ubiquitously expressed ion channel with a unique dual function, possessing both channel and kinase domains. accscience.comgrantome.com It plays a significant role in various cancers by regulating cell survival, proliferation, and migration. grantome.comnih.gov In the context of glioblastoma, TRPM7 expression is often elevated compared to normal brain tissue, and its activity is associated with tumor progression. nih.govfrontiersin.orgnih.gov Extracellular ATP is a known activator of the TRPM7 channel. researchgate.netoncotarget.com Studies using live-cell imaging have shown that the protective effect of ATP against Vacquinol-1-induced cytotoxicity in GBM cells is significantly diminished when TRPM7 is inhibited. researchgate.netnih.gov This indicates that ATP, released in necrotic areas of glioblastomas, activates TRPM7, which in turn initiates a signaling cascade that counteracts the cell death mechanism triggered by Vacquinol-1. researchgate.netnih.gov The precise downstream signaling pathways activated by TRPM7 in this context are a subject of ongoing investigation, but they effectively interfere with the catastrophic vacuolization and plasma membrane rupture characteristic of Vacquinol-1-induced cell death. oup.comoup.com
The involvement of TRPM7 highlights a critical mechanism of acquired resistance to Vacquinol-1 in the glioblastoma microenvironment. The ATP-rich necrotic cores of these tumors create a protective niche where cancer cells can evade the therapeutic action of Vacquinol-1 through the activation of this specific ion channel. researchgate.netnih.gov
Table 1: Role of TRPM7 in ATP-Mediated Counter-Regulation of Vacquinol-1
| Component | Function/Role | Implication for Vacquinol-1 Efficacy |
| Vacquinol-1 | Induces non-apoptotic cell death (methuosis) in glioblastoma cells. researchgate.netoncotarget.com | Primary therapeutic action. |
| Extracellular ATP | Released in necrotic tumor areas; activates TRPM7. researchgate.netoncotarget.com | Counteracts Vacquinol-1-induced cell death. nih.gov |
| TRPM7 Channel | Cation channel activated by ATP; promotes cell survival signals. researchgate.netgrantome.comnih.gov | Mediates the protective effect of ATP against Vacquinol-1. researchgate.netnih.gov |
Strategies to Overcome ATP-Mediated Counter-Regulation (e.g., Carvacrol)
Given that the ATP-TRPM7 signaling axis presents a significant hurdle to the efficacy of Vacquinol-1, strategies to disrupt this pathway are crucial. One promising approach involves the use of TRPM7 inhibitors. researchgate.netnih.gov Carvacrol, a natural phenolic monoterpenoid found in essential oils of oregano and thyme, has been identified as an effective inhibitor of the TRPM7 channel. oncotarget.comfrontiersin.orgbohrium.com
Research has shown that co-administration of carvacrol with Vacquinol-1 can successfully overcome the ATP-mediated resistance in glioblastoma cells. researchgate.netnih.gov In experimental settings, while ATP significantly attenuated Vacquinol-1-induced cell death, the addition of carvacrol restored and even enhanced the cytotoxic effects of Vacquinol-1. researchgate.netoncotarget.com For instance, studies demonstrated that carvacrol, at concentrations of 50 μM and 100 μM, significantly impaired the recovery effect mediated by 1 mM ATP on Vacquinol-1-treated glioma cells. researchgate.netoncotarget.com Notably, carvacrol on its own, at these concentrations, did not negatively affect baseline glioma cell viability but significantly potentiated the cell death induced by Vacquinol-1. oncotarget.com
The mechanism of action for this restored sensitivity is the direct inhibition of the TRPM7 channel by carvacrol. researchgate.netoncotarget.com By blocking TRPM7, carvacrol prevents the initiation of the pro-survival signaling cascade that is normally triggered by extracellular ATP. This effectively dismantles the protective shield conferred by the necrotic microenvironment, allowing Vacquinol-1 to exert its cytotoxic function. researchgate.netnih.gov The ability of carvacrol to penetrate the blood-brain barrier further enhances its potential as an adjunctive therapy in this context. nih.gov
These findings underscore the therapeutic potential of a combination therapy approach. By pairing Vacquinol-1 with a TRPM7 inhibitor like carvacrol, it is possible to circumvent a key resistance mechanism and improve the therapeutic outcome for glioblastoma. researchgate.netnih.gov
Table 2: Effect of Carvacrol on ATP-Mediated Vacquinol-1 Resistance
| Treatment Condition | Observed Effect on Glioblastoma Cell Death | Mechanistic Rationale |
| Vacquinol-1 alone | Increased cell death. researchgate.net | Induction of methuosis. nih.gov |
| Vacquinol-1 + ATP | Decreased cell death (resistance). researchgate.netnih.gov | ATP activates pro-survival signals via TRPM7. researchgate.netoncotarget.com |
| Vacquinol-1 + ATP + Carvacrol | Increased cell death (resistance overcome). researchgate.netoncotarget.com | Carvacrol inhibits TRPM7, blocking ATP's protective effect. researchgate.netnih.gov |
Biological Efficacy and Selective Action of Vacquinol 1 Dihydrochloride in Cellular Systems
Selective Cytotoxicity of Vacquinol-1 Dihydrochloride (B599025) in Malignant Cell Lines
Vacquinol-1 has demonstrated a remarkable ability to selectively induce cell death in specific cancer cell lines while showing limited to no effect on non-malignant cells. lakeforest.eduoncotarget.com This selective cytotoxicity forms the basis of its therapeutic potential.
Glioblastoma Cell Line Specificity (e.g., U3013, RG2, NS1, patient-derived glioblastoma cells)
Vacquinol-1 has been shown to be particularly effective against glioblastoma (GBM), the most aggressive type of brain cancer. lakeforest.edu It specifically induces cell death in human glioblastoma cells (GCs), leading to attenuated tumor progression and prolonged survival in animal models. medchemexpress.com The compound's efficacy has been observed across various glioblastoma cell lines, including U3013, RG2, and NS1. oncotarget.comnih.gov
In vitro studies on RG2 and NS1 rat glioblastoma models revealed that Vacquinol-1 treatment affects the growth of these cells. oncotarget.comnih.gov Specifically, dose-response measurements showed an IC50 of 4.57 µM for RG2 cells and 5.81 µM for NS1 cells, which is comparable to the effective range observed for the human glioma cell line U3013. oncotarget.com Furthermore, research on patient-derived glioblastoma cells has confirmed the potent cytotoxic effects of Vacquinol-1. ascopost.com The compound targets both quiescent and proliferating glioblastoma cells, a significant advantage over conventional chemotherapies that primarily affect dividing cells. lakeforest.edu
| Cell Line | Type | IC50 (µM) | Reference |
| RG2 | Rat Glioblastoma | 4.57 | oncotarget.com |
| NS1 | Rat Glioblastoma | 5.81 | oncotarget.com |
| U3013 | Human Glioblastoma | In a similar range to RG2 and NS1 | oncotarget.com |
Efficacy in Hepatocellular Carcinoma Cell Apoptosis and Viability
The cytotoxic effects of Vacquinol-1 are not limited to glioblastoma. Studies have shown its efficacy in inducing apoptosis in hepatocellular carcinoma (HCC) cells. medchemexpress.comnih.gov In HCC cell lines such as BEL7402 and Huh7, Vacquinol-1 suppressed cell growth and colony formation. nih.govscispace.com
Treatment with Vacquinol-1 led to an increase in both early and late apoptotic cells. nih.govscispace.com This was accompanied by morphological changes characteristic of apoptosis, including nuclear fragmentation and the formation of apoptotic bodies. nih.govscispace.com Mechanistically, Vacquinol-1 upregulates pro-apoptotic proteins like Bax and downregulates the pro-survival protein Bcl-2. nih.govscispace.com It also induces the cleavage of caspase-3, caspase-9, and PARP-1, key executioners of apoptosis. nih.govscispace.com Importantly, Vacquinol-1 has demonstrated inhibitory effects on patient-derived HCC cells in both 2D and 3D cultures. nih.govscispace.com
Differential Cellular Responses in Non-Malignant Cell Types (e.g., Fibroblasts, Embryonic Stem Cells, Osteosarcoma Cells)
A critical aspect of Vacquinol-1's potential as a therapeutic agent is its differential effect on non-malignant cells. Initial screenings demonstrated that Vacquinol-1 has selective cytotoxicity towards glioma cells compared to mouse embryonic stem cells and human fibroblasts. lakeforest.edu Further studies have confirmed that Vacquinol-1-induced cell death is not observed in fibroblasts or other cell types such as breast, prostate, bladder, and neuroblastoma cell lines. oncotarget.com
While Vacquinol-1 induces cell death in glioblastoma, non-neoplastic cells like fibroblasts exhibit different responses. For instance, some studies on unrelated therapies have shown that fibroblasts can exhibit increased proliferation in response to certain treatments, highlighting their distinct biological responses compared to cancer cells. nih.gov The heterogeneity of cell types, such as in osteosarcoma, can also lead to variable responses to therapeutic agents. medsci.org
Phenotypic Cellular Responses to Vacquinol-1 Dihydrochloride Treatment
The mechanism of cell death induced by Vacquinol-1 is characterized by distinct and rapid morphological changes. lakeforest.eduascopost.com
Observed Membrane Ruffling and Cell Rounding
Upon treatment with Vacquinol-1, glioblastoma cells exhibit rapid and dramatic phenotypic changes. lakeforest.edu Live-cell imaging has shown that within minutes of exposure, the cells undergo rapid rounding and extensive membrane ruffling. lakeforest.edu This ruffling leads to the formation of macropinocytotic cups that engulf extracellular fluid. lakeforest.edu
Cytoplasmic Membrane Rupture and Necrosis-Like Cell Lysis
The initial membrane ruffling is followed by the formation and accumulation of large vacuoles filled with extracellular fluid inside the cell. lakeforest.edu The number and size of these vacuoles increase rapidly, leading to a catastrophic and unconventional form of cell death. lakeforest.edu This process culminates in the rupture of the cell membrane, a feature of necrosis-like cell death. lakeforest.eduoncotarget.com This unique mechanism of cell death, termed methuosis, is distinct from apoptosis and autophagy. oncotarget.comnih.gov The process involves massive macropinocytic vacuole accumulation, ATP depletion, and ultimately, cytoplasmic membrane rupture. ascopost.com
Rapid Cellular ATP Depletion
This compound induces a rapid and catastrophic depletion of cellular adenosine (B11128) triphosphate (ATP) specifically in glioblastoma (GBM) cells, a key mechanism contributing to its cytotoxic effects. nih.govoup.comoncotarget.comnih.gov This metabolic catastrophe is not a generalized effect, as it is not observed in other cell types like fibroblasts, embryonic stem cells, or osteosarcoma cells. caymanchem.comnih.gov The process is initiated by the compound's ability to activate vacuolar H+-ATPase (v-ATPase), an ATP-dependent proton pump located in the membranes of endosomes and lysosomes. nih.govoup.comnih.gov
The activation of v-ATPase by Vacquinol-1 leads to the hyper-acidification of endosomal compartments, forming what are known as acidic vesicle organelles (AVOs). nih.govnih.gov This sustained and heightened v-ATPase activity results in a dramatic increase in cellular ATP consumption, quickly creating a severe energy shortage within the cancer cell. nih.govoup.comnih.gov This energy crisis, coupled with other disruptive effects on endolysosomal homeostasis, culminates in a form of non-apoptotic cell death, sometimes referred to as methuosis, characterized by massive vacuolization and eventual membrane rupture. oncotarget.comnih.govnih.gov
Interestingly, the cytotoxic effects driven by ATP depletion can be counter-regulated by the presence of exogenous ATP. nih.govresearchgate.net Studies have shown that extracellular ATP concentrations as low as 1 μM can interfere with and oppose the Vacquinol-1-induced cell death pathway, potentially mediated by the TRPM7 channel. oncotarget.comnih.gov This suggests that the tumor microenvironment's ATP levels could influence the compound's efficacy. oncotarget.comnih.gov
The potency of Vacquinol-1 in inducing this energy crisis has been quantified in various glioblastoma cell lines.
Table 1: In Vitro Cytotoxicity and ATP Depletion IC50 Values for Vacquinol-1
| Cell Line | Parameter | IC50 Value (µM) | Source |
|---|---|---|---|
| Glioblastoma Cells | ATP Depletion (at 1 day) | 3.14 | caymanchem.com |
| RG2 (rat glioblastoma) | Cytotoxicity | 4.57 | oncotarget.comnih.gov |
| NS1 (rat glioblastoma) | Cytotoxicity | 5.81 | oncotarget.comnih.gov |
Stereospecificity of this compound Isomers in Biological Activity
Vacquinol-1 is a chiral molecule possessing two adjacent stereogenic centers, meaning it exists as a mixture of four distinct stereoisomers. recipharm.com Research has demonstrated that the biological activity of Vacquinol-1 is highly dependent on its stereochemistry, with specific isomers showing markedly superior efficacy. nih.govrecipharm.com The four isomers are grouped into two pairs of enantiomers: the erythro (or syn) isomers, ([R,S] and [S,R]), and the threo (or anti) isomers, ([R,R] and [S,S]). recipharm.com
Detailed investigations have isolated these isomers and evaluated their individual cytotoxic potential against glioblastoma cells. recipharm.com The findings reveal a clear stereospecificity, where the erythro isomers are significantly more potent than the threo isomers. recipharm.com Specifically, the isomer (R)-2-(4-chlorophenyl)quinolin-4-yl-piperidin-2-yl)methanol, designated as [R,S]2, has been identified as being superior in terms of both its oncolytic efficacy and its ability to penetrate the blood-brain barrier to achieve greater brain tissue exposure. nih.gov This enhanced central nervous system exposure and potency are critical features for a potential glioblastoma therapeutic. recipharm.comnih.gov
The difference in activity between the stereoisomers is not modest. In vitro studies on patient-derived U3013 glioblastoma cells have quantified this disparity, showing that the erythro isomers possess an IC50 value nearly three times lower than that of the threo isomers. recipharm.com
Table 2: Stereospecific In Vitro Activity of Vacquinol-1 Isomers on U3013 Glioblastoma Cells
| Isomer Fraction | Stereoisomer Assignment | IC50 Value (µM, mean ± SEM) | Source |
|---|---|---|---|
| Fraction IIa | [R,S]2 (erythro) | 3.79 ± 0.28 | recipharm.com |
| Fraction IIb | [S,R]2 (erythro) | 3.46 ± 0.35 | recipharm.com |
| Fraction Ia | [R,R]3 (threo) | 9.91 ± 0.92 | recipharm.com |
| Fraction Ib | [S,S]3 (threo) | 10.5 ± 1.28 | recipharm.com |
This stereospecific action underscores the importance of isolating the most active isomer, as it could lead to a more effective therapeutic agent. nih.gov
Compound Reference Table
Preclinical Investigations of Vacquinol 1 Dihydrochloride in in Vivo Disease Models
Evaluation in Orthotopic Glioblastoma Xenograft Models (e.g., Human Glioblastoma Cells in Murine Hosts)
Orthotopic xenograft models, which involve the implantation of human cancer cells into the corresponding organ of an immunodeficient animal host, are a cornerstone of preclinical cancer research. Studies using human glioblastoma cells in murine hosts have shown that Vacquinol-1 can specifically induce cell death in these cells, attenuate tumor progression, and prolong survival in a glioblastoma multiforme (GBM) mouse model. medchemexpress.commedchemexpress.comnih.gov The compound selectively targets glioblastoma cells, even in co-cultures with human fibroblasts, and induces cell death through a process of catastrophic vacuolization. nih.govapexbt.com
In a mouse model for human GBM, Vacquinol-1 has been shown to significantly impair the growth of engrafted glioblastoma cell tumors. apexbt.comcaymanchem.com Following intracranial administration of the compound, tumors in treated mice were observed to be invariably smaller compared to those in control animals. apexbt.com This demonstrates a clear potential for Vacquinol-1 to attenuate tumor progression in a clinically relevant in vivo setting.
Further investigation into the effects of Vacquinol-1 in orthotopic xenograft models revealed significant changes at the cellular and tissue level. In treated mice, the area of tumor necrosis was significantly reduced. apexbt.com Concurrently, there was a marked reduction in the immunoreactivity for human Glial Fibrillary Acidic Protein (hGFAP) and human Nestin (hNestin), which are markers associated with glioblastoma. apexbt.com
A notable finding was the massive staining for Lysosomal-Associated Membrane Protein 1 (LAMP1) observed exclusively in the tumor cells of mice that received Vacquinol-1. apexbt.com This suggests an intense activation of lysosomal and endosomal pathways, consistent with the vacuolization phenotype observed in vitro.
Assessment in Syngeneic Rat Glioblastoma Models (e.g., RG2, NS1)
To evaluate the efficacy of Vacquinol-1 in an immunocompetent setting, syngeneic rat glioblastoma models were utilized. nih.govlu.seoncotarget.com In these models, rat glioma cells (RG2 or NS1) are implanted into rats of the same genetic background.
| Model | Effect on Tumor Size | Effect on Survival | Source |
|---|---|---|---|
| RG2 | Significant Reduction | No Effect | nih.govlu.seoncotarget.com |
| NS1 | No Effect | No Effect | nih.govlu.seoncotarget.com |
Exploratory In Vivo Models: Zebrafish Larvae for Tumor Burden Analysis
Zebrafish larvae have emerged as a valuable in vivo model for high-throughput screening and tumor analysis. To assess Vacquinol-1's efficacy in this system, human glioma cells (U3013) were transplanted into the ventricles of zebrafish larvae. recipharm.com
A stereoisomer of Vacquinol-1, designated [R,S]2, was evaluated for its ability to reduce tumor burden. The results were robust. recipharm.com In the vehicle-treated control group, 89 out of 94 larvae showed clear dispersion of human tumor cells. In stark contrast, only 3 out of 38 larvae treated with the Vacquinol-1 isomer displayed any overt presence of grafted tumor cells. recipharm.com This significant reduction in tumor burden, confirmed by quantification of fluorescence intensity, highlights the compound's potent in vivo anti-tumor effect in this exploratory model. recipharm.com
| Treatment Group | Total Animals | Animals with Overt Tumors | Source |
|---|---|---|---|
| Vehicle (Control) | 94 | 89 | recipharm.com |
| [R,S]2 (Vacquinol-1 Isomer) | 38 | 3 | recipharm.com |
Pharmacokinetic Profiles of Vacquinol-1 Dihydrochloride (B599025) in Preclinical Species
The pharmacokinetic profile of a drug candidate is critical to its potential for clinical translation. Studies have shown that Vacquinol-1 possesses excellent in vivo pharmacokinetics. nih.govcaymanchem.com
A key advantage of Vacquinol-1 is that it is orally bioavailable and demonstrates good penetration of the blood-brain barrier, a crucial feature for any drug targeting brain tumors. nih.govcaymanchem.comoncotarget.com Pharmacokinetic studies in mice after a single oral administration revealed significant exposure in both plasma and the brain. oncotarget.com The compound also exhibited adequate stability in vivo, with a long half-life in plasma. oncotarget.com
| Parameter | Value | Source |
|---|---|---|
| Maximal Plasma Exposure | 3,279 ng/mL | oncotarget.com |
| Brain Exposure | 1,860 ng/mL | oncotarget.com |
| Plasma Half-life (t1/2) | 52 hours | oncotarget.com |
Tissue Distribution in Rodent Models
Preclinical studies investigating the tissue distribution of Vacquinol-1 dihydrochloride in rodent models have primarily focused on its concentration in plasma and the brain, given its development as a potential therapeutic for glioblastoma. These investigations have revealed important insights into the compound's ability to cross the blood-brain barrier and have highlighted stereospecific differences in its distribution.
Research has demonstrated that Vacquinol-1, when administered orally to mice, achieves significant concentrations in both plasma and brain tissue. Following a single 20 mg/kg oral dose of the isomeric mixture of Vacquinol-1, the maximum concentration (Cmax) in plasma was reported to be 3,279 ng/mL, while the Cmax in the brain reached 1,860 ng/mL. dntb.gov.ua This indicates that Vacquinol-1 can effectively penetrate the blood-brain barrier.
Further detailed studies have been conducted on the individual stereoisomers of Vacquinol-1, specifically the erythro-isomers [R,S]2 and [S,R]2. These studies have shown that the stereochemistry of the molecule plays a crucial role in its tissue distribution profile. Notably, the [R,S]2 isomer exhibits a brain-to-plasma exposure ratio greater than two, indicating a preferential accumulation in the brain tissue compared to the systemic circulation. In contrast, the [S,R]2 isomer shows a more balanced distribution, with approximately equal exposure in both brain and plasma. nih.gov
The pharmacokinetic properties of these isomers were assessed in male NMRI mice after a single oral dose of 20 mg/kg or an intravenous dose of 2 mg/kg. Blood and brain tissue samples were collected at multiple time points ranging from 0.25 to 144 hours post-administration to determine the concentration-time profiles. nih.gov
While these findings provide valuable information on the plasma and brain pharmacokinetics of Vacquinol-1 and its key stereoisomers, comprehensive data on the distribution of this compound in other major organs such as the liver, kidneys, and spleen are not extensively detailed in the currently available scientific literature. Whole-body autoradiography studies, which would provide a complete picture of the compound's distribution throughout the rodent body, have not been published.
Interactive Data Table: Peak Plasma and Brain Concentrations of Vacquinol-1 in Mice
| Compound | Dosage | Route of Administration | Tissue | Peak Concentration (ng/mL) |
| Vacquinol-1 (isomeric mixture) | 20 mg/kg | Oral | Plasma | 3,279 |
| Vacquinol-1 (isomeric mixture) | 20 mg/kg | Oral | Brain | 1,860 |
Interactive Data Table: Stereospecific Distribution of Vacquinol-1 Isomers in Mice
| Isomer | Brain-to-Plasma Exposure Ratio |
| [R,S]2 | >2 |
| [S,R]2 | ~1 |
Advanced Research Methodologies and Analytical Approaches Applied to Vacquinol 1 Dihydrochloride Studies
Cell Biology and Functional Assays
Cell-based assays have been fundamental in characterizing the physiological and morphological changes induced by Vacquinol-1.
Live-Cell Imaging and Long-Term Video Microscopy for Cell Death Kinetics
To understand the dynamics of Vacquinol-1-induced cell death, researchers have employed live-cell imaging and long-term video microscopy. nih.govnih.gov This technique allows for the continuous monitoring of cells over extended periods, providing insights into the kinetics and morphological characteristics of the cell death process. nih.govnih.gov For instance, studies have utilized systems like the IncuCyteZOOM® to track the viability of glioblastoma cell lines, such as U-87 and a highly aggressive line designated #12537-GB, in the presence of Vacquinol-1. nih.gov
These observations have revealed that high concentrations of Vacquinol-1 (14 µM and 28 µM) can induce rapid cell death in glioma cells in under two hours. nih.gov For more detailed kinetic analyses, a concentration of 7 µM was chosen. nih.gov Propidium iodide (PI) staining is often used in conjunction with live-cell imaging to identify dead cells, as PI can only enter cells with compromised plasma membranes. nih.gov This approach has been instrumental in quantifying the rate of cell death and has demonstrated that Vacquinol-1-induced cell death in glioblastoma cells involves vacuolization and eventual rupture of the plasma membrane, which facilitates rapid PI uptake. nih.gov The use of video microscopy allows for the decoding of signaling pathways and mechanisms of potential chemotherapeutic resistance through long-term observation. nih.gov
Fluorescent Staining Techniques for Acidic Organelles (e.g., Lysotracker Red)
Fluorescent staining techniques are critical for visualizing and understanding the subcellular effects of Vacquinol-1. LysoTracker Red, a fluorescent acidotropic probe, is specifically used to label and trace acidic organelles, such as lysosomes, in live cells. nih.govthermofisher.comresearchgate.netthno.orgnih.gov This probe is highly selective for acidic compartments and can effectively label them at nanomolar concentrations. thermofisher.com
In studies involving Vacquinol-1, LysoTracker Red staining has been used to investigate the compound's impact on lysosomal acidification in glioblastoma cells. nih.gov Contrary to what might be expected with a cytotoxic agent, Vacquinol-1 was found to significantly increase the fluorescence intensity of LysoTracker Red in a dose-dependent manner. nih.gov This indicates an increase in acidic vesicular organelles (AVOs). nih.gov Detailed analysis revealed that these small, highly acidic AVOs are distinct from the enlarged lysosomal vacuoles that also form upon Vacquinol-1 treatment. nih.gov The ability to visualize these distinct organelle populations is crucial for understanding the complex mechanism of Vacquinol-1-induced cell death.
Endosomal Marker Colocalization Studies (e.g., Early vs. Late Endosomes)
To determine the origin and identity of the vacuoles induced by Vacquinol-1, researchers perform colocalization studies using specific markers for different endosomal compartments. Endosomes are key sorting hubs in the cell, broadly categorized as early and late endosomes. semanticscholar.orgbiorxiv.org Proteins like Rab5 are commonly used as markers for early endosomes, while Rab7 is a marker for late endosomes. nih.gov
In the context of Vacquinol-1 research, studies have shown that the acidic vesicle organelles (AVOs) induced by the compound colocalize with markers for late endosomes, but not early endosomes. nih.gov This finding is significant as it helps to pinpoint the specific stage of the endolysosomal pathway that is disrupted by Vacquinol-1. Furthermore, it has been observed that the vacuoles formed by Vacquinol-1 originate from the plasma membrane and eventually fuse with lysosomes. nih.gov These colocalization experiments provide critical evidence for the compound's mechanism of action, which involves the dual disruption of endolysosomal homeostasis. nih.gov
ATP-Based Cell Viability Assays and Depletion Measurements
ATP-based cell viability assays are quantitative methods used to assess the number of viable cells in a culture by measuring the amount of intracellular ATP. aatbio.com Since ATP is a key indicator of metabolically active cells, its levels are directly proportional to the number of living cells. aatbio.com These assays, often based on the luciferin-luciferase reaction, are highly sensitive and are a standard tool in drug discovery and cytotoxicity testing. aatbio.com
In the study of Vacquinol-1, ATP depletion has been identified as a key consequence of its activity in glioblastoma cells. nih.govcaymanchem.com Vacquinol-1 induces a marked consumption of cellular ATP, leading to an energy crisis and subsequent cytotoxicity. nih.gov This effect is a result of the activation of v-ATPase by Vacquinol-1, which is exacerbated by the compound's inhibitory effects on calmodulin. nih.gov This leads to a failure in clearing the acidic vesicle organelles and depletes the cell's energy reserves. nih.gov Interestingly, studies have also shown that exogenous ATP can counteract the cell-death-inducing effects of Vacquinol-1, suggesting a complex interplay with cellular energy pathways and receptor signaling. nih.govnih.gov
Biochemical and Proteomic Characterization
To delve deeper into the molecular targets and pathways affected by Vacquinol-1, biochemical and proteomic approaches are employed.
Unbiased Antibody-Based Post-Translational Modification Profiling
Post-translational modifications (PTMs) are crucial for regulating protein function and can be significantly altered in disease states like cancer. nih.govplos.orgmdpi.complos.org Unbiased antibody-based PTM profiling is a powerful technique used to identify and quantify changes in PTMs across the proteome. youtube.com This method often involves immunoaffinity enrichment of modified peptides using antibodies that recognize specific PTMs, followed by analysis using mass spectrometry. youtube.com
In the investigation of Vacquinol-1, unbiased antibody-based post-translational modification profiling was used to understand its mechanism of action in patient-derived glioblastoma cells. nih.gov This approach, along with other biochemical and chemical biology methods, helped to identify the molecular targets of Vacquinol-1. nih.gov Such comprehensive profiling can reveal how Vacquinol-1 alters cellular signaling networks and protein functions, providing a more complete picture of its cytotoxic effects. This methodology is critical for identifying the specific pathways that are dysregulated by the compound and for discovering potential biomarkers of drug response.
Western Blot Analysis of Key Signaling Proteins and Their Phosphorylation Status (e.g., MKK4)
Western blot analysis has been a cornerstone in validating the downstream effects of Vacquinol-1 on specific signaling pathways. This technique allows for the detection and quantification of specific proteins and their post-translational modifications, such as phosphorylation, which is a key indicator of protein activation or inactivation.
Studies have shown that Vacquinol-1 is a specific activator of Mitogen-activated protein kinase kinase 4 (MKK4). glpbio.commedchemexpress.commedchemexpress.com Western blot analyses have been instrumental in demonstrating this, revealing a rapid and pronounced phosphorylation of MKK4 in glioblastoma cells following treatment with Vacquinol-1. glpbio.com MKK4 is an upstream activator of c-Jun N-terminal kinases (JNKs). nih.gov The activation of the MKK4-JNK signaling pathway is a critical event in the cellular response to Vacquinol-1. nih.gov
Further Western blot experiments have explored the broader context of the MKK4 signaling cascade. For instance, the phosphorylation of JNK and its downstream target c-Jun can be assessed to confirm the propagation of the signal initiated by MKK4 activation. nih.gov Additionally, the stability of MKK4 itself can be influenced by cellular stress and is subject to regulation via ubiquitination and subsequent degradation, processes that can also be monitored by Western blot. nih.gov
| Protein Analyzed | Observation upon Vacquinol-1 Treatment | Implication |
| MKK4 | Increased Phosphorylation | Activation of MKK4 by Vacquinol-1 glpbio.com |
| JNK | Increased Phosphorylation | Downstream signaling from MKK4 activation nih.govnih.gov |
| c-Jun | Increased Phosphorylation | Activation of a key transcription factor in the pathway nih.gov |
Genetic and Molecular Manipulations
To further dissect the cellular pathways affected by Vacquinol-1, researchers have turned to genetic and molecular manipulation techniques. These methods allow for the systematic identification of genes and pathways that are essential for the compound's activity.
Short hairpin RNA (shRNA) screening is a powerful genetic tool used to identify genes that are critical for a specific cellular process. In the context of Vacquinol-1, an shRNA screen was utilized to identify the signaling pathways involved in the vacuolization and cell death induced by the compound in glioblastoma cells. psu.edu This unbiased approach allows for the systematic knockdown of thousands of genes to pinpoint those whose absence confers resistance to the effects of Vacquinol-1, thereby revealing the essential components of the pathway it hijacks. The finding that MKK4 is a crucial mediator of Vacquinol-1-induced cell death was supported by such genetic screening approaches. nih.gov
Analyzing changes in gene expression following treatment with Vacquinol-1 provides a global view of the cellular response to the compound. tmu.edu.cn This is often accomplished through techniques like transcriptome analysis, which compares the gene expression profiles of treated cells to control cells. whiterose.ac.uk Such analyses can reveal the upregulation or downregulation of specific genes and pathways, offering clues about the compound's mechanism of action. For instance, gene expression studies can confirm the activation of pathways downstream of MKK4 and identify other cellular processes that are impacted by Vacquinol-1 treatment. invivochem.cnmedchemexpress.com Studies have noted that Vacquinol-1 treatment leads to alterations in gene expression that are consistent with the activation of the MAPK signaling pathway. glpbio.com
Immunological Assessments in Preclinical Models
The interplay between cancer cells and the immune system within the tumor microenvironment is a critical determinant of tumor progression and response to therapy. nih.gov Therefore, assessing the immunological effects of Vacquinol-1 in preclinical models is essential.
The composition of immune cells infiltrating a tumor can significantly impact its growth. nih.gov Key immune cell populations include CD8+ cytotoxic T lymphocytes, which are the primary effectors of anti-tumor immunity, and CD4+ T helper cells, which can have both pro- and anti-tumor functions. nih.govplos.org Regulatory T cells (Tregs), often identified by the transcription factor FOXP3, are immunosuppressive and can hinder effective anti-tumor responses. plos.orgmedrxiv.org
While direct studies detailing the specific impact of Vacquinol-1 on the infiltration of FOXP3+, CD4+, and CD8+ cells in the tumor microenvironment were not found in the provided search results, the importance of this analysis is well-established in cancer research. nih.govmdpi.com The rationale for such an investigation would be to determine if Vacquinol-1 treatment can modulate the immune landscape of glioblastoma. An increase in the ratio of CD8+ T cells to FOXP3+ Tregs, for example, would suggest a shift towards a more effective anti-tumor immune response. plos.org Given that Vacquinol-1 attenuates tumor progression in a mouse model of glioblastoma, it is plausible that part of its mechanism involves modulating the tumor's immune microenvironment. glpbio.commedchemexpress.com
| Immune Cell Marker | Cell Type | General Prognostic Significance in Cancer |
| CD8 | Cytotoxic T Lymphocyte | High infiltration often correlates with better prognosis nih.govplos.org |
| CD4 | Helper T Lymphocyte | Role is context-dependent, can be associated with better prognosis nih.gov |
| FOXP3 | Regulatory T Cell (Treg) | High infiltration often correlates with poorer prognosis plos.orgmedrxiv.org |
Structural and Stereochemical Investigations
The complex stereochemistry of Vacquinol-1, a molecule with two adjacent stereogenic centers, has been a significant focus of research. These investigations are crucial for understanding its structure-activity relationship and for the development of more potent and selective analogs.
Isolation and Characterization of Vacquinol-1 Dihydrochloride (B599025) Stereoisomers
Vacquinol-1 is a racemic mixture comprising four distinct stereoisomers. recipharm.com These arise from the two stereogenic centers located at the carbon bearing the hydroxyl group and the adjacent carbon on the piperidine (B6355638) ring. recipharm.com The stereoisomers are classified into two pairs of enantiomers: the erythro (syn) isomers and the threo (anti) isomers. recipharm.com
The isolation and characterization of these individual stereoisomers have been pivotal in discerning their specific biological activities and pharmacokinetic profiles. recipharm.com Initial studies worked with the isomeric mixture, but the potential for differential metabolism, pharmacokinetics, and pharmacology among the isomers necessitated their separation and individual analysis. recipharm.com Researchers have successfully synthesized and characterized all enantioenriched stereoisomers of Vacquinol-1. ualberta.ca
The four stereoisomers are designated as:
(R,S) and (S,R) for the erythro enantiomeric pair. recipharm.com
(S,S) and (R,R) for the threo enantiomeric pair. recipharm.com
The characterization of these isolated isomers involved various analytical techniques to confirm their stereochemical configuration. High-Performance Liquid Chromatography (HPLC) using a chiral column has been instrumental in determining the enantiomeric excess (% ee) of the synthesized isomers, confirming the stereoselectivity of the reactions. recipharm.com Further structural elucidation and confirmation of stereochemistry have been achieved through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. ualberta.ca
Stereoselective Synthesis Methodologies for Vacquinol-1 Dihydrochloride Analogs
The development of stereoselective synthesis methods has been essential for producing specific stereoisomers of Vacquinol-1 and its analogs in high purity. This allows for a more precise evaluation of their biological effects. recipharm.com
In the pursuit of novel analogs, researchers have also explored the synthesis of various racemic threo analogs of Vacquinol-1. ualberta.ca Furthermore, the development of conjugate borylation reactions has opened new avenues for creating cyclic chiral boronates, which serve as versatile intermediates in the synthesis of bioactive scaffolds related to Vacquinol-1. ualberta.ca This methodology has been optimized using chiral ligands to achieve high enantioselectivity. ualberta.ca
Below is a summary of key aspects of the stereoselective synthesis:
| Synthesis Aspect | Details |
| Target Isomers | erythro isomers ([R,S] and [S,R]) |
| Methodology | Grignard addition with a sterically bulky protecting group |
| Diastereomeric Excess | >90% for erythro products recipharm.com |
| Overall Yield | 59-63% recipharm.com |
| Enantiomeric Excess Determination | Analytical HPLC with a chiral column recipharm.com |
Broader Implications and Future Research Directions for Vacquinol 1 Dihydrochloride
Exploration of Vacquinol-1 Dihydrochloride (B599025) in Other Cancer Types Exhibiting Similar Membrane Trafficking Alterations
The selective cytotoxicity of Vacquinol-1 was first identified in glioblastoma cells, which are known to have heightened membrane trafficking and nutrient scavenging processes. researchgate.netoup.com This unique vulnerability, however, may not be exclusive to GBM. Increased membrane trafficking is a characteristic observed in numerous cancer types, suggesting that Vacquinol-1's mechanism of action could be effective against other malignancies. oup.comoup.com
Research indicates that the introduction of certain mutations, such as H-Ras (G12V), can trigger macropinocytosis—the same process exploited by Vacquinol-1—in a variety of cancer cells, including gastric carcinoma, pancreatic carcinoma, and neuroblastoma cells. researchgate.net This suggests a clear rationale for investigating Vacquinol-1 in cancers harboring such mutations. Furthermore, the ion channel TRPM7, which has been implicated in resistance to Vacquinol-1, is also known to play a significant role in other cancers like breast, gastric, and pancreatic cancer, providing another potential link for therapeutic exploration. nih.govresearchgate.net
However, the specificity of Vacquinol-1 remains a key area of investigation. Initial in vitro studies have shown that it does not induce the same catastrophic cell death in certain other cell types, including fibroblast cells and breast, prostate, bladder, and neuroblastoma cell lines. researchgate.netnih.gov In contrast, one study has reported that Vacquinol-1 induces apoptosis in hepatocellular carcinoma (HCC) cells, indicating a different mode of cell death in this cancer type compared to the methuosis observed in GBM. nih.gov This highlights the need for extensive screening across a wide panel of cancer cell lines to map the full spectrum of its activity and identify which cancers, beyond glioblastoma, might be susceptible to its effects.
Rational Design and Development of Enhanced Vacquinol-1 Dihydrochloride Analogs with Optimized Biological Profiles
While Vacquinol-1 has shown promise, particularly its ability to cross the blood-brain barrier, its clinical utility is hampered by non-specific toxicity at higher, more effective doses. oup.comresearchgate.net This has spurred efforts to rationally design and develop analogs with improved therapeutic windows—compounds that retain or enhance the potent, selective cytotoxicity against glioblastoma while minimizing off-target effects. oup.com
A crucial step in this process has been to fully elucidate Vacquinol-1's mechanism of action. Research has revealed that it has a dual function: it inhibits calmodulin (CaM), which impairs the reformation of lysosomes, and it activates v-ATPase, leading to hyper-acidification of vesicles and a catastrophic depletion of cellular ATP. oup.com Understanding these specific molecular interactions provides a clear basis for the rational design of new compounds. The goal is to create analogs that optimize these targeted effects while reducing the general toxicity that limits the parent compound's application as a monotherapy. oup.com
To aid in these investigations, researchers have synthesized functional analogs. One such example is "Vacq1-Click," a molecule designed with a specific chemical handle that allows it to be visualized inside living cells using click chemistry. oup.com This tool is invaluable for studying its distribution and accumulation within cellular compartments. Additionally, studies have utilized other structural analogs, such as CBK277826 and CBK277852, to further probe the compound's interaction with targets like calmodulin. oup.com The ongoing research into different isomers of Vacquinol-1 aims to identify a version that could reduce the required dose, thereby mitigating side effects. nih.gov
Investigation of Combination Therapeutic Strategies with this compound for Synergistic Effects
Given the limitations of Vacquinol-1 as a monotherapy, particularly its dose-limiting toxicity, a significant area of research is its potential use in combination with other therapeutic agents. oup.comresearchgate.net The goal is to achieve synergistic effects, where the combined treatment is more effective than the sum of its parts, potentially allowing for lower, less toxic doses of Vacquinol-1.
A primary and well-supported combination strategy involves targeting the known resistance mechanism mediated by the TRPM7 ion channel. oncotarget.comnih.gov Extracellular ATP, often found in necrotic regions of tumors, can activate TRPM7 and counteract the cell-killing effects of Vacquinol-1. oncotarget.comoncotarget.com Research has shown that this resistance can be overcome by co-administering Vacquinol-1 with a TRPM7 inhibitor. oncotarget.com The natural compound carvacrol (B1668589) , which can penetrate the blood-brain barrier, has been identified as one such inhibitor. nih.govoncotarget.com In laboratory settings, carvacrol not only reversed the protective effect of ATP but also significantly stimulated Vacquinol-1-induced cell death in glioma cells. nih.gov
Another potential combination strategy stems from Vacquinol-1's mechanism of inhibiting calmodulin (CaM). oup.com It is hypothesized that combining Vacquinol-1 with other CaM antagonists, such as W7 , could have additive effects on cytotoxicity at concentrations where neither compound is maximally effective on its own. oup.com Further research may also explore combinations with standard-of-care chemotherapies like temozolomide, potentially leveraging different cell death pathways to achieve a more robust anti-tumor response. nih.gov
Elucidating Potential Resistance Mechanisms to this compound-Induced Cell Death
A critical aspect of developing any new cancer therapeutic is understanding the mechanisms by which cancer cells can resist its effects. For Vacquinol-1, a key resistance pathway has been identified, involving the tumor microenvironment and a specific ion channel. oncotarget.comnih.govoncotarget.com
The primary mechanism of resistance involves extracellular adenosine (B11128) triphosphate (ATP). oncotarget.com Glioblastoma tumors often contain large necrotic areas, which can be rich in ATP released from dead cells. oncotarget.comoncotarget.com Studies have demonstrated that even low concentrations of this extracellular ATP can significantly counter-regulate and inhibit the rapid, vacuole-induced cell death caused by Vacquinol-1. oncotarget.com
This ATP-mediated protective effect is believed to be primarily facilitated by the Transient Receptor Potential Cation Channel, Subfamily M, Member 7 (TRPM7). oncotarget.comnih.govoncotarget.com Activation of the TRPM7 channel by ATP appears to interfere with the downstream signaling cascade of Vacquinol-1, preventing the catastrophic methuosis. nih.govoncotarget.com The importance of this pathway is highlighted by the finding that inhibiting TRPM7 with compounds like carvacrol can restore sensitivity to Vacquinol-1, even in the presence of ATP. oncotarget.comnih.gov
This finding has direct clinical implications, suggesting that the effectiveness of Vacquinol-1 therapy could vary between patients or even within different regions of a single tumor, depending on the local concentration of ATP. oncotarget.comnih.gov Therefore, any future clinical application would likely require assessing individual tumors for their ATP sensitivity or co-administering a TRPM7 inhibitor. oncotarget.com
Development of Advanced In Vitro and In Vivo Experimental Models for this compound Research
The evaluation and development of Vacquinol-1 have been supported by a range of experimental models, from cell cultures to animal studies, each providing unique insights into its efficacy and mechanism.
In Vitro Models: Initial screening and mechanistic studies have relied heavily on patient-derived glioblastoma cells, which offer high clinical relevance. oup.comaacrjournals.org Alongside these, established glioma cell lines such as U-87, RG2, and NS1 have been used to ensure reproducibility and for specific experimental assays. nih.govnih.gov To assess the selectivity of Vacquinol-1, non-cancerous cells, such as human dental-pulp stem cells (DPSCs), have been used as crucial controls, demonstrating that the compound does not induce death in these non-transformed cells. oncotarget.comnih.gov A key technology in this research has been live-cell imaging, with systems like the IncuCyteZOOM®, which allows for the long-term observation and quantification of Vacquinol-1-induced vacuolization and cell death in real-time. nih.govoncotarget.com
In Vivo Models: To test the compound's effects in a living organism, researchers have utilized several animal models. Early efficacy was evaluated in a zebrafish GBM model. aacrjournals.org More extensive studies have been conducted in rodent models. Xenograft models, where human patient-derived GBM cells are implanted into the brains of mice, have been used to show that orally administered Vacquinol-1 can attenuate tumor growth and prolong survival. aacrjournals.orgsciencenews.org
Table of In Vitro and In Vivo Models
| Model Type | Specific Model | Purpose/Key Findings | References |
|---|---|---|---|
| In Vitro | Patient-Derived Glioblastoma Cells | Primary model for testing efficacy and mechanism; high clinical relevance. | oup.comaacrjournals.org |
| In Vitro | U-87, RG2, NS1 Glioma Cell Lines | Standardized models for dose-response and mechanistic studies. | nih.govnih.gov |
| In Vitro | Human Dental-Pulp Stem Cells (DPSCs) | Non-cancerous control to demonstrate selectivity; not affected by Vacquinol-1. | oncotarget.comnih.gov |
| In Vitro | Live-Cell Imaging (IncuCyteZOOM®) | Technology for real-time, long-term observation of methuosis. | nih.govoncotarget.com |
| In Vivo | Zebrafish GBM Model | Early-stage evaluation of in vivo efficacy. | aacrjournals.org |
| In Vivo | Mouse Xenograft Model (Human GBM cells) | Demonstrated that oral Vacquinol-1 could reduce tumor growth and prolong survival. | aacrjournals.orgsciencenews.org |
| In Vivo | Syngeneic Rat Models (RG2, NS1) | Evaluation in immunocompetent animals; showed tumor size reduction but inconsistent survival benefit. | researchgate.netnih.govoncotarget.com |
Q & A
What experimental parameters are critical for optimizing the synthesis of Vacquinol-1 dihydrochloride to ensure high purity and yield?
The synthesis of this compound requires strict control of reaction conditions, including temperature, pH, and stoichiometric ratios of precursors. For instance, dihydrochloride salts often necessitate acidic environments to stabilize the compound during crystallization. Analytical techniques such as HPLC (for purity assessment) and NMR (structural confirmation) are essential for verifying product integrity. Protocols should align with established methods for analogous dihydrochloride compounds, emphasizing solvent selection and purification steps like recrystallization .
How can researchers validate the target specificity of this compound in cellular models?
Target validation involves a combination of in vitro binding assays (e.g., surface plasmon resonance or radioligand displacement) and functional studies using gene-edited cell lines (e.g., CRISPR/Cas9 knockouts). Dose-response curves and off-target profiling using kinase or receptor panels are critical to confirm selectivity. Parallel experiments with structurally related compounds (e.g., other dihydrochloride salts) can help distinguish unique mechanistic pathways .
What strategies are recommended for resolving contradictions in reported IC₅₀ values of this compound across studies?
Discrepancies in potency data often arise from variations in assay conditions (e.g., cell type, incubation time, or buffer composition). Researchers should:
- Replicate experiments using standardized protocols from authoritative sources (e.g., NIH preclinical guidelines ).
- Perform meta-analyses to identify confounding variables (e.g., lot-to-lot variability in compound purity).
- Use orthogonal assays (e.g., enzymatic vs. cellular) to cross-validate results .
How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?
Key considerations include:
- Dosage form : Dihydrochloride salts often require solubility testing in aqueous vs. lipid-based vehicles.
- Sampling intervals : Frequent plasma/tissue sampling to capture absorption, distribution, and elimination phases.
- Analytical validation : LC-MS/MS for quantifying parent drug and metabolites.
- Controls : Compare with freebase forms to assess salt-specific bioavailability improvements .
What methodological frameworks ensure reproducibility in cellular assays involving this compound?
Adhere to standards like MIACARM (Minimum Information About a Cellular Assay for Regenerative Medicine), which mandates detailed metadata on:
- Cell line authentication (e.g., STR profiling).
- Assay conditions (e.g., hypoxia, serum concentration).
- Compound handling (e.g., storage temperature, reconstitution protocols).
Include positive/negative controls and statistical power analysis to mitigate batch effects .
How can transcriptomic or proteomic data be integrated to elucidate this compound’s mechanism of action?
Multi-omics approaches include:
- RNA-seq or single-cell sequencing to identify differentially expressed genes/pathways.
- Phosphoproteomics to map kinase inhibition/activation.
- Data integration platforms (e.g., STRING or PANTHER) for pathway enrichment analysis.
Validate findings using siRNA knockdowns or pharmacological inhibitors of implicated targets .
What are best practices for documenting experimental protocols in publications to enable replication?
Follow CONSORT-EHEALTH guidelines:
- Detail compound preparation (e.g., lot number, solvent, concentration).
- Provide raw data and code repositories (e.g., GitHub) for statistical analyses.
- Include step-by-step protocols in supplementary materials, referencing NIH preclinical reporting standards .
How should researchers address batch-to-batch variability in this compound during long-term studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
